N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide
Description
N-{3-[1-(Hydroxyimino)ethyl]phenyl}acetamide is an acetamide derivative featuring a hydroxyiminoethyl (-CH₂-C(=NOH)-) substituent at the meta position of the phenyl ring. This structural motif combines the electron-withdrawing acetamide group (-NHCOCH₃) with the redox-active hydroxyimino moiety, which may confer unique chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCYPMNOIVNFHS-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide typically involves the reaction of 3-acetylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then acetylated to yield the final product. The general reaction conditions include:
Reactants: 3-acetylphenylamine and hydroxylamine hydrochloride.
Solvent: Ethanol or methanol.
Catalyst: Hydrochloric acid.
Temperature: Room temperature to 50°C.
Reaction Time: 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves:
Continuous Flow Reactors: For precise control of temperature and reaction time.
Purification: Crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Beckmann Rearrangement
The hydroxyimino group undergoes acid-promoted Beckmann rearrangement, a reaction critical for forming nitriles or amines. For example:
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Reaction Conditions : Treatment with concentrated sulfuric acid or HCl in ethanol under reflux .
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Product Formation : Rearrangement yields substituted benzamide derivatives or heterocyclic compounds like quinazoline-3-oxides .
| Substrate | Conditions | Products | Yield |
|---|---|---|---|
| N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide | H₂SO₄, 80°C, 2h | Cyclized quinazoline derivatives | 64–88% |
Cyclocondensation Reactions
Intramolecular cyclocondensation occurs between the oxime and acetamide groups under acidic conditions:
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Mechanism : Protonation of the hydroxyimino group facilitates nucleophilic attack by the amide nitrogen, forming a six-membered heterocyclic ring .
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Applications : Used to synthesize bioactive purine analogs and imidazo[1,2-a]pyridines with antimicrobial activity .
Acylation and Nucleophilic Substitution
The acetamide moiety participates in N-acylation and nucleophilic displacement :
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Example : Reaction with 2-(thiophen-2-yl)acetyl chloride forms thiophene-linked amides via nucleophilic acyl substitution .
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Kinetics : Reactions typically proceed in THF or DMF with triethylamine as a base .
| Reagent | Solvent | Product | Application |
|---|---|---|---|
| 2-(Thiophen-2-yl)acetyl chloride | THF | N-(3-cyanothiophen-2-yl)acetamide | Antimicrobial agents |
Antioxidant Activity via Redox Reactions
The hydroxyimino group acts as a radical scavenger:
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ABTS Assay : Demonstrates moderate antioxidant activity (IC₅₀: 42–58 μM) .
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Mechanism : Hydrogen abstraction from the hydroxyimino group neutralizes free radicals .
Complexation with Biomolecules
Density functional theory (DFT) studies reveal interactions with DNA bases:
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Charge Transfer : Preferential binding to thymine via hydrogen bonding (ΔN = 0.32) .
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Hirshfeld Surface Analysis : Key interactions include N···H (14%) and O···H (12%) .
Synthetic Modifications for Drug Development
Derivatives are synthesized to enhance bioactivity:
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Antimicrobial Derivatives : 8-Bromo-substituted analogs show activity against Candida glabrata (MIC: 8 μg/mL) .
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Anti-inflammatory Analogs : Structural analogs inhibit lipoxygenase enzymes (IC₅₀: 12 μM) .
Key Research Findings
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Cyclization Efficiency : Acidic conditions (H₂SO₄) achieve higher yields (88%) compared to HCl (64%) .
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Solvent Impact : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates .
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Bioactivity Correlation : Electron-withdrawing groups (e.g., -CN) improve antioxidant and antimicrobial potency .
This compound’s versatility in synthesis and bioactivity underscores its importance in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Development
The compound exhibits several promising biological activities, making it a candidate for pharmaceutical applications:
- Anticancer Activity : Research indicates potential anticancer properties, as compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, derivatives have demonstrated significant inhibition of growth in cancer cells, highlighting their potential as anti-cancer agents.
- Anti-inflammatory Effects : N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide may also possess anti-inflammatory properties. Compounds with related structures have been investigated for their ability to inhibit inflammatory pathways, suggesting that this compound could serve as a therapeutic agent in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against common pathogens. The presence of the hydroxyimino group may enhance its ability to interact with microbial targets, leading to effective inhibition of growth.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- A study reported that derivatives of this compound were synthesized and evaluated for antioxidant activity, indicating potential therapeutic applications beyond cancer treatment.
- Another investigation highlighted the compound's role in inhibiting specific enzymes linked to metabolic disorders, suggesting a broader application in treating conditions such as obesity and diabetes .
Mechanism of Action
The mechanism of action of N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can also interact with proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- The hydroxyiminoethyl group in the target compound introduces steric bulk and redox activity compared to simpler substituents (e.g., -OH or -NO₂).
Spectroscopic Properties
demonstrates that substituents on phenylacetamides follow additive principles in $^{13}\text{C}$ NMR chemical shifts. For example:
- N-(3-Chlorophenyl)acetamide : $^{13}\text{C}$ shifts for the carbonyl group are deshielded by ~170 ppm due to the electron-withdrawing Cl .
- 2-(Hydroxyimino)-N-phenylacetamide: The hydroxyimino group causes distinct $^{1}\text{H}$ NMR shifts at ~5.8 ppm (NH) and 10.2 ppm (OH) .
- Target Compound: Predicted $^{13}\text{C}$ shifts for the acetamide carbonyl (~168–170 ppm) and hydroxyimino carbon (~150 ppm) align with trends in and .
Yield and Efficiency :
- Ionic liquid-mediated synthesis () achieves ~75% yield, higher than traditional methods (~50–60%) for nitro-substituted analogs .
Key Findings :
- Hydroxyimino groups enhance antioxidant activity but may reduce cytotoxicity compared to halogenated analogs (e.g., N-(2,5-dichlorophenyl)acetamide in ) .
- Substituent position critically affects bioactivity; meta-substitution (as in the target compound) balances steric and electronic effects for optimal interaction with biological targets .
Biological Activity
N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula . It includes a hydroxyimino group attached to a phenyl ring and an acetamide moiety, which enhances its reactivity and interaction with biological targets. The hydroxyimino group is known for its ability to form hydrogen bonds, which may facilitate interactions with enzymes and receptors in biological systems.
The compound's mechanism of action involves its interaction with specific molecular targets, primarily through the hydroxyimino group. This group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The acetamide portion may also interact with proteins, influencing their function. These interactions are crucial for understanding the pharmacological profile of the compound and optimizing its therapeutic efficacy.
Biological Activities
This compound has been studied for various biological activities:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents, suggesting that this compound may have therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, indicating potential use in treating infections.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
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Inhibition of Enzymes :
- A study found that this compound could inhibit specific enzymes involved in disease processes, demonstrating its potential as a therapeutic agent against conditions such as cancer and inflammation .
- The IC50 values for enzyme inhibition varied based on structural modifications, highlighting the importance of the hydroxyimino substitution for enhanced activity .
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Antioxidant Evaluation :
- In vitro assays demonstrated that this compound showed considerable antioxidant activity compared to standard antioxidants, suggesting its potential role in preventing oxidative damage in cells.
- Synthesis and Characterization :
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxyl group on phenyl ring | Analgesic, anti-inflammatory |
| Acetohydroxamic Acid | Known for enzyme inhibition | Antibacterial |
| Quinazoline Derivatives | Broader spectrum of activities | Used in cancer therapy |
| This compound | Hydroxyimino substitution enhances reactivity | Potential anti-cancer, anti-inflammatory |
This table illustrates how this compound stands out due to its specific hydroxyimino substitution, which may enhance its biological activity compared to other compounds lacking this feature.
Q & A
Q. What are the optimal synthetic routes for preparing N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) formation of the acetamide backbone via nucleophilic acyl substitution and (2) introduction of the hydroxyimino group through oxime formation. For example, hydroxylamine can react with a ketone precursor (e.g., 3-acetylphenylacetamide) under reflux in ethanol to yield the oxime derivative . Optimization may include adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone-to-hydroxylamine). Catalytic acetic acid (5–10 mol%) can enhance oxime formation efficiency. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (e.g., FTIR, NMR, XRD) be employed to characterize the compound’s structure?
- FTIR : Key peaks include N–H stretch (~3250 cm⁻¹, acetamide), C=O stretch (~1680 cm⁻¹, acetamide), and C=N–OH stretch (~1620 cm⁻¹, oxime) .
- NMR : ¹H NMR signals for the oxime proton (δ 10.5–11.5 ppm) and acetamide methyl group (δ 2.1–2.3 ppm) are critical. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm) .
- XRD : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–N oxime bond: ~1.28 Å) and intermolecular hydrogen bonding patterns, which influence stability .
Q. What stability considerations are critical for storing and handling this compound in laboratory settings?
The hydroxyimino group is sensitive to light and moisture. Storage at –20°C under inert atmosphere (argon/nitrogen) in amber vials is recommended. Degradation products (e.g., ketone reversion) can be monitored via TLC (silica gel, ethyl acetate/hexane) or LC-MS . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) should assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and bioactivity?
- DFT : B3LYP/6-31G(d) calculations optimize geometry, vibrational frequencies, and electronic properties (HOMO-LUMO gap, MEP surfaces). For example, a low HOMO-LUMO gap (~4 eV) suggests redox activity relevant to antioxidant applications .
- Docking : Glide docking (Schrödinger Suite) evaluates interactions with biological targets (e.g., enzymes). Rigid receptor/flexible ligand protocols with OPLS-AA force fields predict binding poses (RMSD < 2.0 Å) and affinity scores .
Q. What experimental strategies resolve discrepancies between computational predictions and empirical data (e.g., bond lengths, bioactivity)?
- Structural discrepancies : Compare DFT-optimized geometries (bond angles, dihedrals) with XRD data. For example, deviations >0.05 Å in C–N bond lengths may require reparameterizing basis sets or solvent-effect corrections (PCM model) .
- Bioactivity mismatches : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants. Adjust docking constraints (e.g., tautomer/protonation states) if experimental IC₅₀ values differ >10-fold .
Q. How can the antioxidant mechanism of this compound be elucidated through in vitro assays and theoretical studies?
- In vitro : DPPH/ABTS radical scavenging assays (IC₅₀) quantify antioxidant capacity. Compare with control (e.g., ascorbic acid).
- Mechanistic insights : DFT calculations identify electron-rich sites (MEP surfaces) prone to radical quenching. The oxime group (–N–OH) acts as a H-donor, with bond dissociation enthalpy (BDE) < 85 kcal/mol indicating high radical scavenging potential .
Methodological Considerations
Q. What analytical protocols ensure purity and detect related substances in bulk samples?
Q. How are hydrogen-bonding networks in the crystal lattice analyzed for polymorph control?
XRD data (e.g., CIF files) reveal intermolecular interactions (O–H···O, N–H···O). Mercury software visualizes packing motifs. For polymorph screening, vary crystallization solvents (ethanol vs. DMSO) and cooling rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
